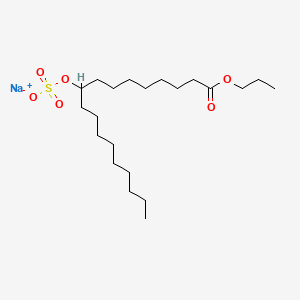![molecular formula C25H22N2O2 B14124474 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14124474.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline derivative with a biphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.
Coupling with Biphenyl Carboxylic Acid: The alkylated quinoline derivative is coupled with [1,1’-biphenyl]-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline or biphenyl derivatives.
科学研究应用
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by either inhibiting or activating key proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
- N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-[1,1’-biphenyl]-4-carboxamide shares structural similarities with other quinoline derivatives and biphenyl compounds.
- Examples include quinoline-based drugs like chloroquine and biphenyl-based compounds used in materials science.
Uniqueness
- Unique Structure : The combination of a quinoline derivative with a biphenyl moiety is relatively rare, providing unique chemical and biological properties.
- Potential Applications : Its unique structure allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
属性
分子式 |
C25H22N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
InChI 键 |
CYOJPLQQQGCUON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124400.png)
![3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124403.png)

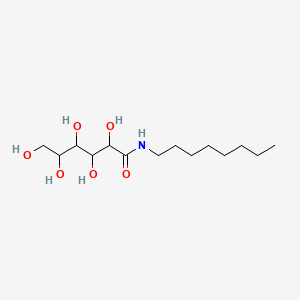
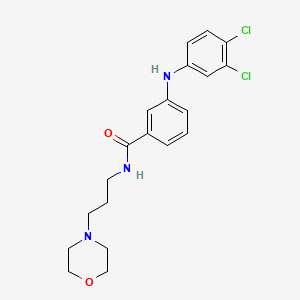

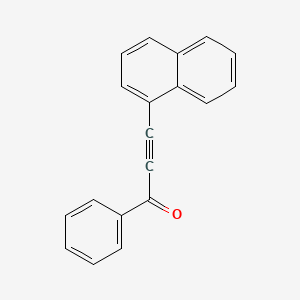
![1-(3,5-difluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124435.png)
![2,6-Di-tert-butyl-4-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14124439.png)
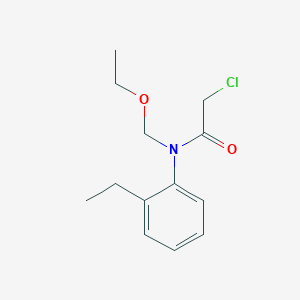


![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
